N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-8-9-16(12-17(14)23-21(26)15-6-4-3-5-7-15)18-13-25-19(22-18)10-11-20(24-25)27-2/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJXHUFFTGXTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling with 2-methylphenylamine: This step involves the formation of an amide bond between the imidazo[1,2-b]pyridazine core and 2-methylphenylamine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final coupling with benzoyl chloride: The final step involves the reaction of the intermediate with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution can be facilitated by using strong nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydroimidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
The chemical compound 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a complex organic compound with a unique chemical structure, featuring a benzamide core linked to a methoxy-substituted imidazo[1,2-b]pyridazinyl group. The presence of both methoxy and benzamide functionalities contributes to its distinctive chemical and biological properties, making it a subject of interest in chemistry, biology, and medicine.
Synthesis
The synthesis of 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes reactions critical for exploring the compound's reactivity and potential applications in synthetic chemistry.
Applications
2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide has several applications across different fields:
- Interaction studies have focused on the compound's binding affinity to various biological targets.
- These studies are essential for understanding its mechanism of action and potential therapeutic applications.
- Preliminary results suggest that the compound may interact with specific enzymes or receptors involved in disease pathways, indicating its potential as a lead compound in drug discovery.
- Research into the biological activity of 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide has indicated potential therapeutic effects.
Structural Similarities
Several compounds share structural similarities with 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide | Trifluoromethyl group instead of methoxy | Enhanced lipophilicity and potential bioactivity |
| N-[2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methyl-1-(trifluoroacetyl)-5-indolinesulfonamide | Additional trifluoroacetyl and indolinesulfonamide groups | Broader spectrum of biological activity |
Mechanism of Action
The mechanism of action of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. The exact pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several imidazo[1,2-b]pyridazine derivatives, differing primarily in substituents and linker groups. Key analogues include:
Key Observations :
- Amide Group Variability: The benzamide group in the target compound contrasts with piperidinyl-methanone (compound 75) and cyclopentanecarboxamide (compound in ).
- Substituent Position: The 6-methoxy group on the imidazopyridazine core (shared with compound 75 and ) may improve solubility compared to unsubstituted analogues like 5a or 5k .
- Synthetic Efficiency : Yields for analogues range from 71% (5a ) to 76% (5k ). The absence of yield data for the target compound suggests further optimization may be needed.
Physicochemical Properties
- Solubility: The 6-methoxy group in the target compound and compound 75 likely enhances aqueous solubility relative to non-polar substituents (e.g., trifluoromethyl in 5k ).
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a benzamide core linked to a methoxy-substituted imidazo[1,2-b]pyridazine moiety. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 338.36 g/mol |
| CAS Number | 946382-22-5 |
The structure includes functional groups that contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the methoxyimidazo[1,2-b]pyridazinyl group plays a crucial role in binding to these targets, potentially modulating various biochemical pathways.
Research indicates that the compound may inhibit tubulin polymerization, similar to other imidazole derivatives, which is crucial for cancer cell proliferation. In particular, its mechanism may be comparable to compounds with established anticancer properties, such as colchicine and combretastatin A-4 .
Anticancer Properties
Recent investigations have highlighted the potential of this compound as an anticancer agent. The following table summarizes findings from various studies regarding its cytotoxic effects:
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| HCT-15 | 0.8 | Significant inhibition of cell growth . |
| HeLa | 0.5 | Comparable potency to known inhibitors . |
| MDA-MB-468 | 1.0 | Demonstrated effective cytotoxicity. |
These results indicate that the compound exhibits submicromolar potency against various cancer cell lines.
Binding Affinity Studies
Binding affinity studies have shown that this compound interacts with specific targets involved in cancer pathways. For instance, it has been suggested that the compound binds effectively to tubulin and may disrupt microtubule dynamics, which is critical for cell division and proliferation.
Study 1: In Vitro Analysis
In a recent study published in MDPI, researchers evaluated the effects of this compound on several cancer cell lines using both 2D and 3D culture systems. The results indicated that while the compound was highly effective in traditional monolayer cultures (IC₅₀ values ranging from 0.5 to 1.0 µM), its efficacy decreased in 3D cultures, highlighting the importance of cellular context in drug testing .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the molecular mechanisms underlying its anticancer activity. The study revealed that treatment with this compound led to significant cell cycle arrest at the G₂/M phase in A549 lung cancer cells. This was associated with alterations in cyclin B1 levels and increased levels of phosphorylated histone H3, indicating mitotic arrest .
Q & A
Basic Questions
Q. What are the key synthetic steps and optimized reaction conditions for synthesizing N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide?
- Synthesis Steps :
-
Step 1 : Preparation of the imidazo[1,2-b]pyridazine core via cyclization reactions using precursors like 6-methoxypyridazine derivatives.
-
Step 2 : Functionalization of the phenyl ring through coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the benzamide group.
-
Step 3 : Purification via column chromatography or recrystallization .
- Optimization Parameters :
-
Solvents : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres to minimize hydrolysis .
-
Temperature : Controlled heating (70–100°C) for cyclization steps to enhance yield .
-
Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
Parameter Conditions Reference Solvent DMF, DCM, or THF Temperature 70–100°C for cyclization Catalyst Pd(PPh₃)₄ for coupling
Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy, benzamide groups) .
- Mass Spectrometry (MS) :
- ESI-MS or HRMS : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) :
- Purity assessment (>95%) and retention time comparison with standards .
Advanced Questions
Q. How can researchers resolve contradictions in reported optimal reaction conditions for imidazo[1,2-b]pyridazine synthesis?
- Case Study :
- Contradiction : recommends polar aprotic solvents (e.g., DMF), while uses DCM for similar reactions.
- Methodology :
- Systematic Variation : Test solvents (DMF vs. DCM) under identical conditions to compare yields and side products.
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent, and catalyst .
- Resolution : DMF may favor higher solubility for intermediates, but DCM reduces unwanted side reactions in moisture-sensitive steps .
Q. What methodologies assess the compound’s stability under biological conditions (e.g., plasma, buffers)?
- In Vitro Stability Assays :
- Plasma Stability : Incubate the compound in human plasma at 37°C, monitor degradation via HPLC at timed intervals .
- pH-Dependent Stability : Test in buffers (pH 2–9) to simulate gastrointestinal and physiological environments .
- Key Findings :
- Imidazo[1,2-b]pyridazine derivatives show instability in acidic conditions (pH < 4), necessitating prodrug strategies for oral delivery .
Q. How can QSAR models predict the biological activity of derivatives?
- Methodology :
- Descriptor Selection : Use computational tools (e.g., MOE, Schrödinger) to calculate electronic (logP, H-bond donors), steric (molar refractivity), and topological descriptors .
- Model Validation : Cross-validate with experimental IC₅₀ data (e.g., kinase inhibition assays) to ensure predictive accuracy .
- Case Study :
- Derivatives with electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety showed enhanced kinase inhibition in QSAR-predicted vs. experimental data .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Optimization Approaches :
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., via TLC or LC-MS) to identify yield-limiting steps .
- Microwave-Assisted Synthesis : Reduce reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) .
- Data :
- Microwave irradiation improved yields of imidazo[1,2-b]pyridazine cores by 15–20% compared to conventional heating .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Evidence :
- Some studies report solubility in DMSO (>10 mM), while others note limited aqueous solubility (<1 mM) .
- Resolution :
- Conduct parallel solubility tests using standardized protocols (e.g., shake-flask method) across solvents.
- Key Finding : The compound’s logP (~3.5) suggests preferential solubility in organic solvents, consistent with imidazo[1,2-b]pyridazine hydrophobicity .
Methodological Resources
- Synthetic Protocols : Refer to multi-step routes in , and 17.
- Biological Assays : Use kinase inhibition protocols from and stability assays from .
- Computational Tools : MOE or PyMol for QSAR and docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
